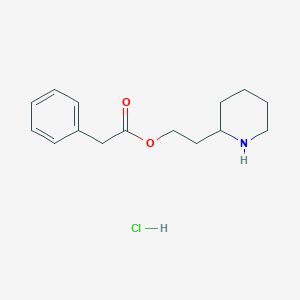
2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride
Übersicht
Beschreibung
“2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It has a molecular weight of 283.8 .
Molecular Structure Analysis
The molecular structure of “2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride” consists of a piperidinyl group attached to a phenylacetate group via an ethyl bridge . The compound also contains a hydrochloride group .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
One significant application of compounds related to 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is as inhibitors of acetylcholinesterase (AChE). Sugimoto et al. (1992) synthesized derivatives including 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibiting potent AChE inhibitory activity. This compound showed selectivity towards AChE over BuChE and demonstrated a dose-dependent inhibitory effect on AChE in rat brain (Sugimoto et al., 1992). Similarly, Sugimoto et al. (1990) reported on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent inhibitors of AChE (Sugimoto et al., 1990).
Anticancer Agents
Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. Some of these compounds demonstrated strong anticancer properties relative to the reference drug doxorubicin (Rehman et al., 2018).
Allosteric Modulation of Receptors
Price et al. (2005) investigated compounds like Org 27569, which are structurally similar to 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride, for their role in allosteric modulation of the cannabinoid CB1 receptor. These compounds exhibited a cooperative allosteric effect on agonist binding and acted as insurmountable antagonists in receptor function assays (Price et al., 2005).
Antimycobacterial Activity
Waisser et al. (2004) evaluated hydrochlorides of piperidinylethyl esters of orthosubstituted phenylcarbamic acids for antimycobacterial activity. They found that antimycobacterial activity increases with the hydrophobicity of the substituents (Waisser et al., 2004).
Antibacterial Activity
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, demonstrating moderate inhibitors against various bacterial strains. One compound, in particular, showed significant inhibitory activity against several bacterial strains (Iqbal et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-piperidin-2-ylethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(12-13-6-2-1-3-7-13)18-11-9-14-8-4-5-10-16-14;/h1-3,6-7,14,16H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIAWVVZCHWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
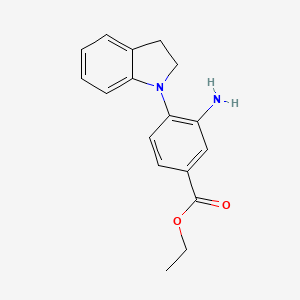
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)
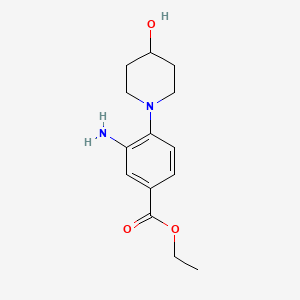
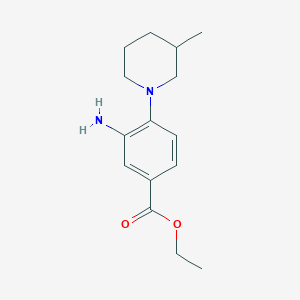
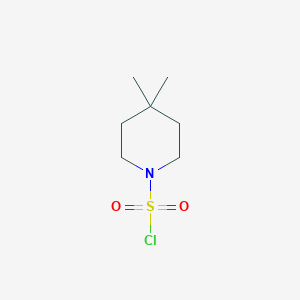
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)
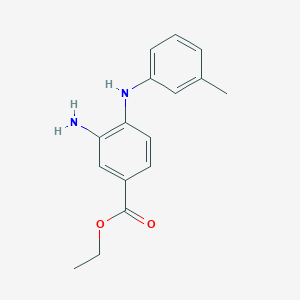
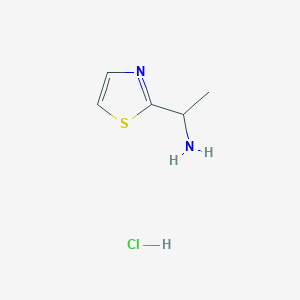
![2-chloro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397270.png)
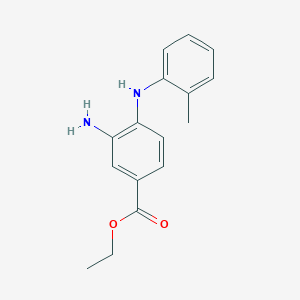
![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)